molecular formula C5H3BrN4 B1443917 8-Brom-[1,2,4]triazolo[4,3-a]pyrazin CAS No. 1341878-31-6

8-Brom-[1,2,4]triazolo[4,3-a]pyrazin

Katalognummer: B1443917
CAS-Nummer: 1341878-31-6
Molekulargewicht: 199.01 g/mol
InChI-Schlüssel: TZVSDYULVCJVFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromine atom at the 8th position of the triazolopyrazine ring enhances its reactivity and potential for further functionalization.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

The primary target of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is the γ-aminobutyric acid (GABA A) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine, like other benzodiazepines, binds to the GABA A receptors . This binding results in an increase in the affinity of the receptor to GABA, enhancing its inhibitory effect . The effects of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be reversed by the administration of the benzodiazepine receptor antagonist flumazenil .

Biochemical Pathways

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine affects the GABAergic pathway . By binding to the GABA A receptors, it enhances the inhibitory effect of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitation .

Pharmacokinetics

It is known that the unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics .

Result of Action

The binding of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine to GABA A receptors leads to an increase in the inhibitory effect of GABA. This results in neuron hyperpolarization, thereby decreasing neuronal excitation . This can lead to effects such as sedation, muscle relaxation, and anxiolysis .

Action Environment

The action, efficacy, and stability of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be influenced by various environmental factors. For instance, the compound should be stored at low temperatures and protected from light to maintain its stability . Furthermore, the presence of other substances, such as contaminants in pharmaceutical products, can negatively influence the safety and toxicological profile of the final drug .

Biochemische Analyse

Biochemical Properties

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The compound exhibits strong inhibitory activity against c-Met kinase, with an IC50 value in the nanomolar range . Additionally, it interacts with other biomolecules, including proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.

Cellular Effects

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine has demonstrated significant effects on various types of cells and cellular processes. In cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits potent antiproliferative activity . It influences cell function by inhibiting cell signaling pathways, leading to cell cycle arrest and apoptosis . The compound also affects gene expression, resulting in the downregulation of genes involved in cell survival and proliferation . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine involves its binding interactions with specific biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling . This inhibition leads to the suppression of cellular processes such as proliferation and migration. Additionally, the compound may interact with other enzymes and proteins, either inhibiting or activating their functions, thereby modulating various cellular pathways. Changes in gene expression are also observed, contributing to its overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation studies indicate that the compound remains active and retains its biological properties even after prolonged exposure. Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent .

Dosage Effects in Animal Models

Studies on the dosage effects of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine in animal models have revealed important insights into its therapeutic potential and toxicity. The compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth in animal models . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization . Threshold effects have also been identified, where doses below a certain level do not produce significant biological effects.

Metabolic Pathways

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy . The subcellular localization also influences the compound’s stability and degradation, affecting its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with formamide under acidic conditions to form the triazolopyrazine ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted triazolopyrazines can be obtained.

    Oxidation Products: Oxidized derivatives such as triazolopyrazine oxides.

    Reduction Products: Dehalogenated triazolopyrazines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the bromine atom at the 8th position in 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine enhances its reactivity and allows for further functionalization, making it a versatile intermediate in organic synthesis. Its unique electronic properties also contribute to its potential as a bioactive molecule and material science candidate .

Biologische Aktivität

Overview

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential as an inhibitor of specific enzymes and its effects on various cellular processes, including cancer cell proliferation and antimicrobial activity.

Structural Characteristics

The molecular formula of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is C5H3BrN4C_5H_3BrN_4 with a distinctive triazolo-pyrazine core structure. The presence of bromine at the 8-position enhances its reactivity and biological activity. Its structural representation is as follows:

SMILES C1=CN2C=NN=C2C(=N1)Br\text{SMILES }C1=CN2C=NN=C2C(=N1)Br

The primary biological targets for 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine include:

  • GABA A Receptors : Similar to benzodiazepines, this compound binds to GABA A receptors, enhancing the inhibitory effects of GABA and leading to neuronal hyperpolarization. This action decreases neuronal excitation and has implications for anxiety and seizure disorders.
  • c-Met Kinase : The compound acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation and survival. Binding to the active site of c-Met kinase inhibits its activity, which can prevent downstream signaling pathways associated with cancer progression .

Anticancer Activity

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine has demonstrated significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values :
    • A549: 0.83 ± 0.07 μM
    • MCF-7: 0.15 ± 0.08 μM
    • HeLa: 2.85 ± 0.74 μM

These values indicate potent anticancer activity, particularly against MCF-7 cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives have shown effective MIC values against pathogens such as Staphylococcus aureus and Escherichia coli. For instance:
    • Compound 2e exhibited MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to first-line antibiotics like ampicillin .

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of triazolo[4,3-a]pyrazine derivatives demonstrated that compound 22i , structurally related to 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine, showed remarkable anti-tumor activity with IC50 values significantly lower than those of standard chemotherapeutics. The study utilized various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action through caspase activation and cell cycle arrest .

Case Study 2: Antimicrobial Properties

In another investigation into the antimicrobial properties of triazolo derivatives, compounds were synthesized and evaluated for their ability to inhibit bacterial growth. The results indicated that certain derivatives exhibited strong antibacterial activities with low MIC values against clinically relevant strains. This highlights the potential application of these compounds in treating bacterial infections resistant to conventional therapies .

Eigenschaften

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVSDYULVCJVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341878-31-6
Record name 8-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
Reactant of Route 2
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
Reactant of Route 4
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
Reactant of Route 5
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
Reactant of Route 6
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.